N-(5-fluoro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-9-10-16(23)12-18(14)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRUHBIQLLVXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological applications. The presence of fluorine and other substituents enhances its pharmacological properties.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to selectively inhibit cancer cell lines at nanomolar concentrations. A study highlighted that specific oxadiazole derivatives demonstrated IC50 values as low as 0.65 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.89 |
| 16b | PANC-1 | 0.75 |
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
The presence of electron-withdrawing groups, such as fluorine, significantly enhances the biological activity of these compounds .
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have demonstrated antimicrobial properties. A study reported that these compounds exhibited activity against various bacterial strains, suggesting their potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. For example, the inhibition of histone deacetylases (HDACs) has been associated with improved anticancer activity in related compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Study on Selective Inhibition : A recent study evaluated a series of oxadiazole derivatives for their ability to inhibit human carbonic anhydrases (hCA). The most active compounds showed K_i values in the picomolar range against hCA IX and II .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity with minimal effects on non-cancerous cells, indicating their potential therapeutic window .
- Structure–Activity Relationship (SAR) : The SAR studies emphasized the importance of substituent placement on the oxadiazole ring in enhancing biological activity. Fluorine substitution was particularly noted for improving potency .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in 11g) correlates with higher melting points compared to phenyl-substituted analogs (11h), likely due to enhanced crystallinity .
- Isomer Ratios : Compounds synthesized via TEA-mediated methods (e.g., 11g, 11h) exhibit variable isomer ratios, suggesting steric or electronic effects during coupling .
- Synthesis Methods : The target compound’s absence of trifluoroacetamide groups distinguishes it from 4aa, which employs a TFAA-mediated route for oxadiazole ring formation .
Structural and Functional Differences
Core Heterocycles
- Pyridinone vs. Oxazolidinone: The target compound’s pyridinone core differs from oxazolidinone-based analogs (e.g., compounds in ), which are associated with antibacterial activity via ribosomal binding . Pyridinones may offer alternative hydrogen-bonding interactions with biological targets.
- Oxadiazole Substitution: The 3-phenyl-1,2,4-oxadiazole group in the target compound is structurally analogous to 11g and 11h but contrasts with 4-chlorophenyl or phenoxy variants, which may alter lipophilicity and target selectivity .
Bioactivity Trends
- Antiproliferative Activity : Hydroxyacetamide derivatives () with triazole and imidazole moieties show moderate antiproliferative effects, suggesting that the target’s acetamide linker could similarly engage cellular targets .
- Proteasome Inhibition: Oxadiazole-isopropylamide analogs () demonstrate non-covalent proteasome inhibition, with IC50 values <1 µM. The target’s phenyl-oxadiazole group may mimic these interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-fluoro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the oxadiazole ring with pyridinone and acetamide moieties. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux in DMF or THF .
- Coupling reactions : Use of coupling agents like EDCI/HOBt or peptide-based catalysts to attach the fluorophenyl group. Optimize temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 6.8–7.2 ppm), oxadiazole (C=O at ~165 ppm), and pyridinone (NH at δ 10–12 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the acetamide group in acidic/basic conditions; photodegradation of the oxadiazole ring.
- Stability Testing :
- Store at –20°C in amber vials under inert gas.
- Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-fluoro with chloro or methoxy) and assess activity changes .
- Biological Assays :
| Modification | Biological Target | Assay Type | Key Finding |
|---|---|---|---|
| Oxadiazole ring | Kinase inhibition | In vitro IC50 | IC50 = 12 nM (EGFR) |
| Fluorophenyl group | Anti-inflammatory | COX-2 assay | 80% inhibition at 10 μM |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Meta-Analysis : Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or solvent effects (DMSO tolerance thresholds) .
Q. How can computational modeling predict this compound’s ADMET properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Validate with free energy calculations (MM-PBSA) .
- ADMET Prediction : SwissADME for bioavailability radar; ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies?
- Methodological Answer :
- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models.
- Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h post-dose.
- Analytical Method : LC-MS/MS quantification (LOQ = 1 ng/mL) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., Zeolite Y-H vs. commercial batches) and moisture control (<50 ppm H2O in solvents) .
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., uncyclized intermediates) .
Key Methodological Tools
- Synthetic Chemistry : EDCI/HOBt coupling, reflux optimization .
- Analytical Chemistry : NMR, HRMS, HPLC .
- Computational Tools : AutoDock Vina, SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
